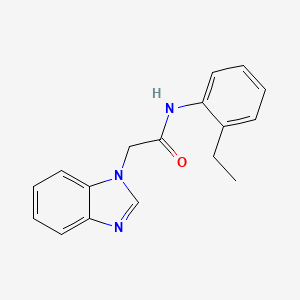
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, also known as EF-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound is synthesized using a simple and efficient method, and its mechanism of action is still under investigation.
Wissenschaftliche Forschungsanwendungen
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions. Moreover, this compound has been reported to exhibit potent inhibitory activity against acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the advantages of this compound is its simple and efficient synthesis method, which allows for the production of the compound in good yield. Moreover, this compound exhibits potent pharmacological effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One of the future directions is to investigate the mechanism of action of this compound in more detail, to better understand how it exerts its pharmacological effects. Another future direction is to study the potential use of this compound as a fluorescent probe for detecting metal ions in biological samples. Moreover, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is synthesized using a simple and efficient method that involves the reaction between 2-ethoxybenzohydrazide and 4-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature, and the product is obtained in good yield. The structure of the compound is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
5-(2-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-2-20-14-6-4-3-5-13(14)16-18-15(19-21-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAOJJKOYLAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5370131.png)

![6-methyl-4-{[(6-methyl-1H-benzimidazol-2-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5370140.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)
![1-(2,3-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5370165.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370182.png)
![methyl 4-methyl-3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5370190.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5370214.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B5370229.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5370233.png)